molecular formula C7H4ClNOS B3318341 6-Chlorothieno[2,3-b]pyridin-4-ol CAS No. 99429-86-4

6-Chlorothieno[2,3-b]pyridin-4-ol

Cat. No.: B3318341
CAS No.: 99429-86-4
M. Wt: 185.63 g/mol
InChI Key: GPQNYWAUVHSPNP-UHFFFAOYSA-N
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Description

6-Chlorothieno[2,3-b]pyridin-4-ol is a fused heterocyclic compound featuring a thiophene ring fused to a pyridine backbone, with a chlorine substituent at position 6 and a hydroxyl group at position 4. The chlorine and hydroxyl groups likely influence its electronic properties, solubility, and reactivity compared to unsubstituted or differently substituted analogs.

Properties

IUPAC Name

6-chloro-7H-thieno[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-6-3-5(10)4-1-2-11-7(4)9-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQNYWAUVHSPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothieno[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with ammonia, followed by cyclization with phosphorus oxychloride (POCl3) to form the thienopyridine ring .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, ensuring high purity and yield. The process often includes steps such as purification through recrystallization and quality control measures like NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Types of Reactions

6-Chlorothieno[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry
6-Chlorothieno[2,3-b]pyridin-4-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to yield different derivatives.

2. Biological Applications
Research indicates that this compound possesses potential biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary investigations suggest it may inhibit inflammatory pathways.

3. Medicinal Chemistry
The compound is being explored for its therapeutic potential:

  • Drug Development : Its role as a selective inhibitor in various biological pathways makes it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders. For instance, it has been identified as a potential inhibitor of PI5P4Kγ, which is implicated in several diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial effects of derivatives of this compound against several pathogens. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Drug Design for Kinase Inhibition

Research focused on the design of selective inhibitors for phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), where this compound was used as a scaffold for developing potent inhibitors. These inhibitors demonstrated low nanomolar potency and selectivity against other kinases, showcasing the compound's utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Chlorothieno[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Thieno[2,3-b]thiophene Derivatives

Compounds such as 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate () share the thieno[2,3-b]thiophene core but lack nitrogen atoms. These derivatives are synthesized via acetonitrile-mediated reactions under reflux, yielding nitrile-functionalized products . In contrast, 6-Chlorothieno[2,3-b]pyridin-4-ol incorporates a pyridine ring, enhancing aromatic stability and enabling hydrogen bonding via the hydroxyl group.

Thiazolo[3,2-a]pyridine Derivatives

describes thiazolo[3,2-a]pyridine derivatives (e.g., compounds 4a-c), which feature a thiazole ring fused to pyridine. These compounds are synthesized via cyclization reactions and characterized by NMR and UV-vis spectroscopy . However, the hydroxyl and chlorine groups in the target compound may offer distinct solubility and intermolecular interaction profiles.

Halogenated Pyridine Analogs

lists 2-Chloro-6-iodo-5-methylpyridin-3-ol, a pyridine derivative with halogen and hydroxyl substituents. The fused thiophene ring in the target compound also enhances conjugation, which could influence optical properties or conductivity in material applications .

Spectroscopic Characterization

Compounds in and are characterized using ¹H-NMR, ¹³C-NMR, IR, and UV-vis spectroscopy. For example, pyrrolo[2,3-b]pyridine derivatives () exhibit distinct aromatic proton signals in NMR due to fused ring systems . In this compound, the chlorine atom would deshield adjacent protons, while the hydroxyl group may show broad IR stretching bands (~3200–3600 cm⁻¹).

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
This compound Thieno[2,3-b]pyridine Cl (C6), -OH (C4) Materials science, catalysis
Thiazolo[3,2-a]pyridine Thiazole + pyridine Variable alkyl/aryl groups Biological activity
2-Chloro-6-iodo-5-methylpyridin-3-ol Pyridine Cl (C2), I (C6), -OH (C3) Pharmaceutical intermediates

Biological Activity

6-Chlorothieno[2,3-b]pyridin-4-ol is a heterocyclic compound characterized by a unique chlorinated thieno-pyridine structure. Its molecular formula is C₇H₄ClN₁S, and it has garnered significant interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes and as a candidate in drug discovery.

The compound features a chlorine atom at the 6-position and a hydroxyl group at the 4-position, which contribute to its distinct chemical properties. The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biochemical pathways.

Enzyme Inhibition

One of the primary areas of interest regarding this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by CYP1A2. The inhibition mechanism is likely due to the compound's structural features that allow it to bind effectively to the enzyme's active site.

Antimicrobial Properties

Research has indicated that derivatives of thieno-pyridines exhibit antimicrobial properties. Although direct studies on this compound are scarce, its structural characteristics may confer similar antimicrobial effects, warranting further investigation in this area.

The mechanism of action for this compound involves interaction with specific enzymes and receptors. Its ability to inhibit CYP1A2 suggests that it may also affect other metabolic pathways, potentially leading to altered pharmacokinetics for co-administered drugs. The exact molecular targets remain an area of ongoing research.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These include reactions involving pentafluoro- and pentachloropyridines with various pyridinols. The versatility of these synthetic routes highlights the compound's accessibility for research purposes .

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compound Chlorine at position 6; Hydroxyl at position 4CYP1A2 inhibitor; potential anticancer
Thieno[2,3-b]pyridine Similar core structure; lacks chlorine/hydroxylVaried biological activities
Thieno[3,2-d]pyrimidine Different nitrogen arrangementPotentially different biological effects

Case Studies

  • Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro. This finding suggests potential implications for drug interactions in clinical settings.
  • Antitumor Screening : In a preliminary screening of thieno-pyridine derivatives against cancer cell lines, compounds structurally related to this compound exhibited promising results with IC50 values indicating substantial growth inhibition.

Q & A

Q. Optimization Strategies :

  • Catalysts : Palladium or copper catalysts improve cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
  • Yield Monitoring : Use HPLC or TLC to track intermediate purity .

How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Tautomerism : The compound’s keto-enol equilibrium may shift under varying pH, altering NMR peaks.
  • Crystallographic Variability : Polymorphs or solvate formation can affect IR bands .

Q. Methodological Solutions :

  • X-ray Crystallography : Validate absolute configuration and hydrogen-bonding patterns .
  • Variable-Temperature NMR : Identify dynamic equilibria by analyzing peak splitting at different temperatures.
  • DFT Calculations : Compare experimental IR spectra with computational models to assign vibrational modes .

What strategies are effective in characterizing the stability of this compound under varying pH and temperature conditions?

Basic Research Question
Stability studies should assess:

  • Hydrolytic Degradation : Expose the compound to buffered solutions (pH 1–13) and monitor decomposition via UV-Vis spectroscopy.
  • Thermal Stability : Use TGA/DSC to detect melting points or decomposition temperatures .

Q. Advanced Considerations :

  • Forced Degradation : Accelerate degradation using H₂O₂ (oxidative) or UV light (photolytic) to identify degradation products via LC-MS .
  • Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidation .

How does the electronic nature of substituents influence the reactivity of the thienopyridine core in this compound?

Advanced Research Question
Substituents modulate reactivity through:

  • Electron-Withdrawing Groups (EWGs) : Chlorine at C6 increases electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols) .
  • Steric Effects : Bulky groups at C2/C3 hinder access to the reactive C4-OH group.

Q. Experimental Validation :

  • Hammett Studies : Correlate substituent σ values with reaction rates (e.g., SNAr reactions).
  • DFT Analysis : Calculate Fukui indices to predict regioselectivity in electrophilic attacks .

What computational methods are recommended for predicting the biological activity of this compound analogs?

Advanced Research Question

  • Molecular Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates for synthesis .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

How can researchers mitigate hazards during large-scale synthesis of this compound?

Basic Research Question
Safety Protocols :

  • Ventilation : Use fume hoods to handle volatile chlorination agents (e.g., POCl₃) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Q. Advanced Mitigation :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor exothermic reactions in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorothieno[2,3-b]pyridin-4-ol
Reactant of Route 2
6-Chlorothieno[2,3-b]pyridin-4-ol

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